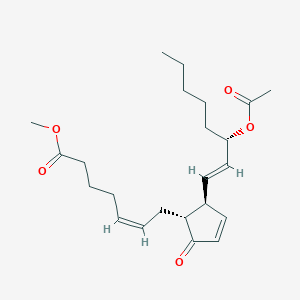

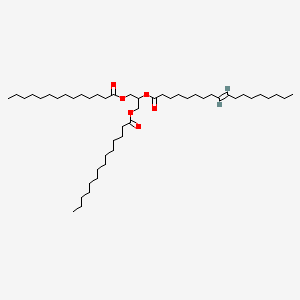

![molecular formula C39H76O5 B3026219 Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester CAS No. 115877-95-7](/img/structure/B3026219.png)

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is a chemical compound . It is also known as 1-Myristoyl-3-Docosanoyl-rac-glycerol . The IUPAC name for this compound is 2,3-bis (octadecanoyloxy)propyl docosanoate .

Molecular Structure Analysis

The molecular formula of Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is C39H76O5 . The molecular weight of this compound is 625.0 . The InChI code for this compound is 1S/C61H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60 (63)66-57-58 (67-61 (64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59 (62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester include a molecular weight of 625.0 . It is supplied as a solid and is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide .Applications De Recherche Scientifique

Bioactive Metabolites and Therapeutic Potentials

Metabolic Pathways and Biological Effects : Research has elucidated the metabolic pathways of DHA, leading to the generation of over 70 biologically active metabolites. These include specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which are known for their anti-inflammatory and tissue-regenerative properties. DHA metabolites have demonstrated beneficial effects in neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis, highlighting their potential in treating a wide range of conditions (Kuda, 2017).

Anti-inflammatory and Neuroprotective Effects : Novel bioactive mediators derived from omega-3 fatty acids, such as EPA and DHA, exhibit potent anti-inflammatory and protective properties. These mediators, including resolvins, docosatrienes, and protectins, have been implicated in the resolution phase of acute inflammation and demonstrate neuroprotective and anti-inflammatory capabilities, suggesting their utility in managing diseases characterized by inflammation and neuronal damage (Serhan, 2005).

Applications in Biotechnology : The biotechnological production of lactic acid from biomass and its subsequent conversion into various chemicals highlights the potential of using fatty acid derivatives in green chemistry. This approach underlines the versatility of fatty acids and their derivatives in producing environmentally friendly chemicals and materials, suggesting similar potential applications for specific esters like docosanoic acid derivatives (Gao, Ma, & Xu, 2011).

Propriétés

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFSTFBCOKPTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

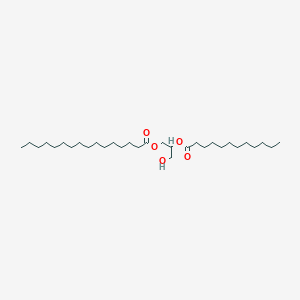

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

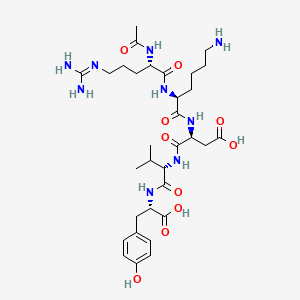

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

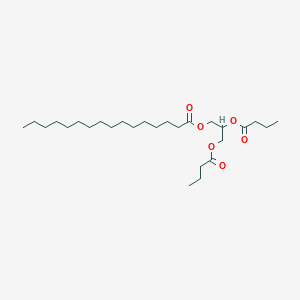

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)

![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)

![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)

![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)